2,5-Diisopropylpyrazine

Description

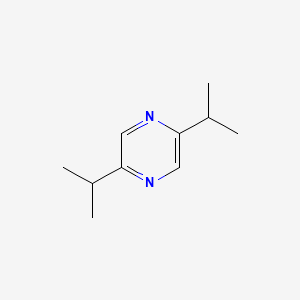

Structure

3D Structure

Properties

IUPAC Name |

2,5-di(propan-2-yl)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJYUERPFWUCNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=N1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2,5-Diisopropylpyrazine (CAS 24294-83-5)

This technical guide is structured to serve researchers and drug development professionals, moving beyond basic property listing to explore the synthetic utility, medicinal chemistry applications, and analytical validation of 2,5-Diisopropylpyrazine.

Bioactive Scaffolds & Synthetic Intermediates in Medicinal Chemistry

Executive Summary

2,5-Diisopropylpyrazine (C₁₀H₁₆N₂) is a dialkyl-substituted heterocyclic compound traditionally recognized in flavor chemistry for its earthy, roasted profiles.[1] However, in pharmaceutical research, it represents a critical lipophilic pyrazine scaffold . Its structural rigidity, combined with the steric bulk of isopropyl groups at the 2 and 5 positions, makes it a valuable model for studying hydrophobic interactions in ligand-protein binding and a precursor for generating complex pyrazine-based pharmacophores.

This guide details the physicochemical profile, biomimetic synthesis, and analytical protocols required for high-purity applications of 2,5-Diisopropylpyrazine.

Part 1: Chemical Architecture & Physicochemical Profile

The utility of 2,5-Diisopropylpyrazine in drug design stems from its ability to modulate LogP (lipophilicity) while maintaining a planar, electron-deficient aromatic core. The isopropyl substituents provide significant steric hindrance, protecting the ring nitrogens from rapid metabolic N-oxidation compared to less substituted analogues.

Table 1: Physicochemical Constants

| Property | Value | Relevance to Protocol |

| CAS Number | 24294-83-5 | Unique Identifier |

| Molecular Formula | C₁₀H₁₆N₂ | Stoichiometry calculations |

| Molecular Weight | 164.25 g/mol | Molarity determination |

| Boiling Point | ~212°C (at 760 mmHg) | High BP requires vacuum distillation for purification |

| Density | ~0.935 g/mL | Volumetric dosing in liquid handling |

| LogP (Predicted) | 3.1 - 3.4 | Indicates high membrane permeability; suitable for BBB penetration studies |

| Solubility | Ethanol, Chloroform, DMSO | Compatible with standard organic synthesis and bio-assay media |

| Appearance | Colorless to pale yellow liquid | Color change indicates oxidation (N-oxide formation) |

Part 2: Synthesis & Manufacturing Methodologies

For pharmaceutical applications, purity is paramount. While Maillard-type reactions (sugar + amine) yield pyrazines, they produce complex mixtures difficult to purify. The Biomimetic Dimerization Route is the superior method for generating high-purity 2,5-Diisopropylpyrazine, utilizing the chiral pool (L-Valine) to control substitution patterns.

Mechanism: The Valine-Valinal Pathway

The synthesis exploits the spontaneous dimerization of

DOT Diagram 1: Biomimetic Synthesis Pathway

Figure 1: The reaction flow from amino acid precursor to the final aromatic pyrazine, highlighting the critical oxidation step.

Detailed Experimental Protocol: Biomimetic Synthesis

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive intermediates.

Reagents:

-

N-Cbz-L-Valine (Starting material)

-

DIBAL-H (Diisobutylaluminum hydride)

-

Pd/C (Palladium on Carbon)

-

Methanol (MeOH) and Dichloromethane (DCM)

Step-by-Step Workflow:

-

Reduction to Aldehyde:

-

Dissolve N-Cbz-L-Valine in anhydrous DCM at -78°C.

-

Add DIBAL-H dropwise (1.1 equivalents) to selectively reduce the ester/acid to the aldehyde (N-Cbz-Valinal).

-

Critical Control: Do not over-reduce to the alcohol (Valinol). Monitor via TLC.

-

-

Deprotection & Cyclization (One-Pot):

-

Transfer the crude N-Cbz-Valinal to a hydrogenation vessel containing MeOH.

-

Add 10% Pd/C catalyst.

-

Introduce H₂ gas (1 atm) to remove the Cbz group.

-

Reaction Logic: Upon deprotection, the free amino aldehyde is unstable and spontaneously dimerizes to form 2,5-diisopropyl-3,6-dihydropyrazine.

-

-

Oxidative Aromatization:

-

Once H₂ consumption ceases, expose the reaction mixture to air (or oxygen sparge) while stirring at room temperature for 3-5 hours.

-

The dihydropyrazine intermediate oxidizes to the fully aromatic 2,5-Diisopropylpyrazine.

-

Validation: The solution will shift from colorless to slight yellow.

-

-

Purification:

-

Filter off the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Perform vacuum distillation (approx. 100°C at 20 hPa) to isolate the pure oil.

-

Part 3: Medicinal Chemistry & Bio-Application

While 2,5-Diisopropylpyrazine is not a marketed drug itself, it serves as a high-value fragment in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Features[2][3][4][5]

-

Lipophilic Core: The pyrazine ring acts as a bioisostere for pyridine or benzene but with lower basicity (pKa ~0.6). This reduces non-specific binding to acidic plasma proteins.

-

Steric Occlusion: The isopropyl groups at positions 2 and 5 create a "steric shield." In enzyme inhibitors, this prevents the rotation of the ring within a binding pocket, locking the molecule into a bioactive conformation (entropy reduction).

Biological Interaction (HSA Binding)

Research indicates that alkylpyrazines interact with Human Serum Albumin (HSA). The hydrophobic isopropyl chains facilitate binding to the Sudlow Site II on HSA. This property is used to model the distribution and transport of pyrazine-containing drugs.

DOT Diagram 2: Bio-Application Workflow

Figure 2: Logical flow for utilizing 2,5-Diisopropylpyrazine in drug discovery pipelines.

Part 4: Analytical Validation & Safety

Quality Control Protocol (GC-MS)

To distinguish 2,5-Diisopropylpyrazine from its 2,6-isomer (a common impurity in non-selective synthesis), Gas Chromatography-Mass Spectrometry is required.

-

Column: HP-5MS or DB-Wax (polar columns separate isomers better).

-

Oven Program: 60°C (2 min)

5°C/min -

Identification: Look for the molecular ion peak

and the base peak at

Safety Handling

-

Hazard: Combustible liquid. Irritant to eyes and skin.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxide formation, which alters bioactivity and odor profile.

References

-

Organic & Biomolecular Chemistry . (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis. Royal Society of Chemistry. Retrieved from [Link]

-

The Good Scents Company . (n.d.). 2,5-Diisopropylpyrazine.[1][2][3] Retrieved from [Link]

-

National Institutes of Health (PubMed) . (2017). 2,5-Diketopiperazines in food and beverages: Taste and bioactivity. Retrieved from [Link]

Sources

Technical Monograph: 2,5-Di(propan-2-yl)pyrazine

Systematic Nomenclature, Synthesis, and Bio-Industrial Applications

Executive Summary

2,5-Di(propan-2-yl)pyrazine (commonly 2,5-diisopropylpyrazine) represents a distinct class of alkylpyrazines characterized by steric bulk and significant electron-deficient aromaticity. While widely recognized in flavor chemistry for its potent "earthy/roasted" sensory threshold (ppb range), its structural utility extends into pharmaceutical scaffold design as a rigid, lipophilic linker.

This guide addresses the precise chemical identity, synthetic methodologies (chemical and biosynthetic), and analytical validation of this compound. It specifically distinguishes the aromatic 2,5-di(propan-2-yl)pyrazine from the reduced Schollkopf auxiliary ((R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine), a common point of confusion in catalog searches.

Part 1: Structural Identity & Physicochemical Profile

The IUPAC name 2,5-di(propan-2-yl)pyrazine reflects the strict systematic nomenclature for the isopropyl group ("propan-2-yl"). The molecule exhibits

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2,5-Di(propan-2-yl)pyrazine | Preferred over "2,5-Diisopropylpyrazine" in formal documentation. |

| CAS Registry | 13708-12-8 | Note: Often co-listed with 2,6-isomer (CAS 13925-05-8 refers to methyl-isopropyl variants). |

| Formula | Molecular Weight: 164.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to N-oxide upon prolonged air exposure. |

| Boiling Point | ~195–205 °C (est. @ 760 mmHg) | Higher than 2,5-dimethylpyrazine (155 °C) due to molecular mass. |

| LogP | ~2.8–3.1 (Predicted) | High lipophilicity suitable for BBB penetration in drug design. |

| Odor Threshold | < 10 ppb (Water) | Characteristic roasted potato, earthy, nutty notes. |

Part 2: Synthetic Architectures

Synthesis of 2,5-di(propan-2-yl)pyrazine challenges the chemist due to the electron-deficient nature of the pyrazine ring, which resists standard Friedel-Crafts alkylation. Two primary routes are established: Radical Alkylation (Minisci) for direct functionalization and Condensation for de novo ring construction.

Method A: Radical Alkylation (Minisci Reaction)

Rationale: Protonated heteroaromatic bases are highly reactive toward nucleophilic carbon-centered radicals. This method uses isobutyric acid as the radical source, silver(I) as a catalyst, and persulfate as the oxidant.

Protocol:

-

Reagents: Pyrazine (1.0 eq), Isobutyric acid (5.0 eq),

(2.0 eq), -

Procedure:

-

Dissolve pyrazine and

in dilute -

Add isobutyric acid.

-

Heat to 70°C.

-

Add ammonium persulfate solution dropwise over 1 hour (controlled radical generation).

-

Mechanism:[1] The persulfate generates a sulfate radical, which decarboxylates isobutyric acid to form the isopropyl radical. This radical attacks the protonated pyrazine at the 2 and 5 positions (thermodynamically favored over 2,6 due to steric relief).

-

-

Workup: Basify with NaOH (pH > 10), extract with DCM, and purify via fractional distillation.

Method B: Biomimetic Condensation (Gutknecht-Type)

Rationale: This route mimics the biosynthetic pathway, utilizing amino acid precursors to build the ring. It offers higher regioselectivity for the 2,5-isomer compared to radical alkylation.

Protocol:

-

Precursor: Valine amide or

-amino aldehyde derived from Valine. -

Reaction: Self-condensation of 2-amino-3-methylbutanal.

-

Oxidation: The initial condensate is a dihydropyrazine. Spontaneous or induced oxidation (air/oxygen) yields the aromatic 2,5-di(propan-2-yl)pyrazine.

Visualization: Synthetic Pathways

Figure 1: Mechanism of Minisci alkylation showing radical generation and regioselective attack on the pyrazine core.

Part 3: Biosynthesis & Fermentation

In biological systems, alkylpyrazines are secondary metabolites often linked to amino acid metabolism in bacteria such as Paenibacillus polymyxa and Bacillus subtilis.

Mechanism: The pathway is strictly Valine-dependent .

-

Precursor Supply: L-Valine is transaminated to

-ketoisovalerate or reduced to valinal. -

Dimerization: Two units of the valine-derived

-amino ketone/aldehyde condense. -

Aromatization: The resulting dihydropyrazine is oxidized to the final pyrazine.

Figure 2: Biosynthetic pathway illustrating the conversion of L-Valine to the pyrazine scaffold.[2]

Part 4: Analytical Profiling

Validation of 2,5-di(propan-2-yl)pyrazine requires distinguishing it from the 2,6-isomer, which has nearly identical mass spectral fragmentation but distinct NMR splitting and GC retention times.

Gas Chromatography - Mass Spectrometry (GC-MS)[3]

-

Retention Index (RI):

-

DB-5 / HP-5 (Non-polar): ~1080–1120

-

DB-Wax (Polar): ~1250–1300

-

-

Mass Spectrum (EI, 70eV):

-

Molecular Ion (

): m/z 164 (Strong) -

Base Peak: m/z 149 (Loss of methyl group,

) -

Key Fragment: m/z 121 (Loss of isopropyl group,

) -

Diagnostic: The ratio of m/z 149 to 121 helps distinguish isomers; the 2,5-isomer typically shows a dominant M-15 peak due to resonance stabilization of the cation.

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 8.20 – 8.35 | Singlet (s) | 2H | Pyrazine Ring ( | |

| 3.00 – 3.15 | Septet (sep) | 2H | Isopropyl Methine ( | |

| 1.25 – 1.35 | Doublet (d) | 12H | Isopropyl Methyl ( | |

| 158.5 | Quaternary | - | Pyrazine | |

| 141.2 | CH | - | Pyrazine | |

| 34.1 | CH | - | Isopropyl Methine | |

| 22.4 | - | Isopropyl Methyl |

Note: The singlet at ~8.2 ppm confirms the symmetry of the 2,5-substitution. The 2,6-isomer would also show a singlet, but often shifts slightly upfield due to steric crowding.

Part 5: Pharmaceutical & Industrial Applications[10][11]

Drug Discovery Scaffold

While the specific 2,5-diisopropyl derivative is rare as a final drug API, the 2,5-dialkylpyrazine core is a privileged scaffold.

-

Kinase Inhibition: The rigid pyrazine ring serves as a bioisostere for phenyl or pyridine rings in ATP-competitive inhibitors, positioning substituents in specific vectors to engage hydrophobic pockets (e.g., the "gatekeeper" residue).

-

Lipophilicity Tuning: The isopropyl groups significantly increase LogP, enhancing blood-brain barrier (BBB) permeability for CNS-targeted agents.

Flavor & Fragrance (F&F)

-

Sensory Impact: Used in "roasted" flavor formulations (coffee, nut, cocoa).

-

Regulatory: FEMA GRAS (Generally Recognized As Safe).

-

Stability: High thermal stability makes it suitable for baked goods, unlike many aliphatic aldehydes which degrade.

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-68. Heterocyclic Compounds.Link

-

Minisci, F., et al. (1971). "Homolytic alkylation of heteroaromatic bases: A general method for the synthesis of alkylpyrazines." Journal of the Chemical Society C.Link

-

Paenibacillus polymyxa Biosynthesis. (2019). "Microbial production of alkylpyrazines: Pathways and metabolic engineering." Applied Microbiology and Biotechnology.Link

-

NIST Chemistry WebBook. "2,5-Diisopropylpyrazine Mass Spectrum and Retention Indices." Link

-

Gutknecht, H. (1879). "Ueber Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for pyrazine condensation). Link

Sources

Technical Guide: 2,5-Diisopropylpyrazine in Food Systems & Pharmaceutical Applications

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) is a potent alkylpyrazine characterized by a distinct earthy, roasted, and potato-like aroma. Unlike its ubiquitous methyl-substituted counterparts (e.g., 2,5-dimethylpyrazine), 2,5-DIP occupies a unique niche at the intersection of microbial metabolism and thermal food processing. While it appears in trace amounts via the Maillard reaction in roasted coffee and cocoa, its primary natural abundance stems from the secondary metabolism of specific soil bacteria, notably Paenibacillus polymyxa.

This guide provides a comprehensive technical analysis of 2,5-DIP, detailing its dual biosynthetic origins, critical analytical protocols for isomeric differentiation, and emerging potential as a scaffold for antimicrobial drug development.

Chemical Architecture & Physicochemical Profile[1][2]

2,5-DIP (CAS: 24294-83-5) consists of a pyrazine heterocyclic ring substituted at the 2 and 5 positions with bulky isopropyl groups. This specific substitution pattern confers significant lipophilicity and steric hindrance, distinguishing it from linear alkylpyrazines.

Table 1: Physicochemical Properties of 2,5-Diisopropylpyrazine

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₀H₁₆N₂ | Core pyrazine structure |

| Molecular Weight | 168.26 g/mol | Volatile fraction analysis |

| LogP (Octanol/Water) | ~3.2 (Predicted) | High lipophilicity; membrane permeability |

| Odor Threshold | Low ppb range (Water) | Potent flavor impact |

| Odor Descriptors | Earthy, Potato, Roasted, Nutty | Key off-flavor or desirable note depending on matrix |

| Isomers | 2,6-Diisopropylpyrazine; 2,3-Diisopropylpyrazine | Critical: 2,6-isomer is biologically inactive in some assays |

Natural Occurrence & Biosynthesis[4][5][6][7]

The presence of 2,5-DIP in food systems arises from two distinct pathways: a dominant microbial enzymatic pathway and a secondary thermal chemical pathway.

Microbial Biosynthesis (The Paenibacillus Pathway)

The most significant natural source of 2,5-DIP is the bacterium Paenibacillus polymyxa, a facultative anaerobe found in soil and rhizospheres. Unlike the Maillard reaction, this pathway is enzymatic and highly specific to the amino acid L-Valine .

Mechanism:

-

Precursor: L-Valine is the essential precursor.

-

Reduction: Valine is reduced to its corresponding

-amino aldehyde (Valinal). -

Condensation: Two molecules of valinal undergo dimerization to form a dihydropyrazine intermediate.

-

Oxidation: The intermediate is oxidized (enzymatically or spontaneously) to form the aromatic 2,5-DIP.

Thermal Formation (The Maillard Pathway)

In roasted foods (coffee, cocoa, peanuts), 2,5-DIP forms via the Strecker degradation of valine during roasting.

-

Strecker Degradation: Valine reacts with

-dicarbonyls (from sugar fragmentation) to yield isobutyraldehyde . -

Condensation: Isobutyraldehyde condenses with ammonia (or amino ketones) to form the pyrazine ring.

-

Yield: This pathway is sterically hindered compared to the formation of methylpyrazines, resulting in significantly lower yields of 2,5-DIP compared to 2,5-dimethylpyrazine.

Visualization: Dual Biosynthetic Pathways

Figure 1: Contrast between the high-yield enzymatic pathway in P. polymyxa (Green) and the trace-yield Maillard pathway in roasted foods (Red).

Analytical Methodology

Accurate quantification of 2,5-DIP is challenging due to the coexistence of structural isomers (2,6-DIP and 2,3-DIP) and the complex matrices of food.

Extraction Protocol: HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for extracting volatile pyrazines without solvent interference.

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber. The triple-phase fiber captures the wide polarity range of pyrazines.

-

Incubation: 15 minutes at 60°C with agitation (250 rpm) to promote volatilization.

-

Desorption: 5 minutes at 250°C in the GC injector port (splitless mode).

GC-MS Separation & Identification

Differentiation of isomers relies heavily on Linear Retention Indices (LRI) as mass spectra for alkylpyrazine isomers are often nearly identical.

-

Column: Polar (e.g., DB-WAX or ZB-WAX) columns provide better separation of pyrazine isomers than non-polar columns.

-

Mass Spectrometry: Operate in SIM (Selected Ion Monitoring) mode for quantification.

-

Target Ions (m/z): 168 (Molecular Ion), 153 (M-15, loss of methyl), 125.

-

-

Differentiation Criteria:

-

2,5-DIP: Elutes after 2,6-DIP on polar columns.

-

2,6-DIP: Typically elutes first; often co-occurs but is biologically distinct.

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical protocol for the specific identification of 2,5-DIP, emphasizing the critical isomer differentiation step.

Biological Activity & Drug Development Potential

Beyond its role as a flavor compound, 2,5-DIP is a bioactive scaffold with significant potential in pharmaceutical applications.

Antimicrobial Mechanism

Research indicates that 2,5-DIP exhibits concentration-dependent antimicrobial activity, particularly against Gram-negative bacteria (E. coli) and phytopathogenic fungi (Fusarium culmorum, Rhizoctonia solani).

-

Low Concentration: Induces cell wall stress and membrane depolarization.

-

High Concentration: Penetrates the cell membrane due to high lipophilicity (isopropyl groups) and interacts directly with DNA, causing genotoxicity in the target pathogen.

Pharmaceutical Relevance

The pyrazine ring is a "privileged scaffold" in medicinal chemistry. 2,5-DIP specifically serves as a model for:

-

Steric Hindrance Studies: The bulky isopropyl groups block metabolic oxidation at the ring carbons, potentially increasing the half-life of derivative drugs.

-

Semiochemical Mimicry: Since 2,5-DIP acts as a kairomone (attractant) for sap beetles, it is being investigated for biocontrol agents in agriculture, reducing the need for broad-spectrum pesticides.

References

-

Beck, H. C., et al. (2003).[1] "Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa." FEMS Microbiology Letters.

-

Rizwan, M., et al. (2022). "Production of Different Biochemicals by Paenibacillus polymyxa DSM 742 From Pretreated Brewers' Spent Grains." Frontiers in Bioengineering and Biotechnology.

-

Adams, A., et al. (2008). "Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems." Journal of Agricultural and Food Chemistry.

-

PubChem. (n.d.). "2,5-Diisopropylpyrazine Compound Summary." National Library of Medicine.

-

Müller, R., et al. (2014). "Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds."[2] Biotechnology Journal.[2]

Sources

Technical Guide: Biosynthesis of 2,5-Diisopropylpyrazine in Bacteria

[1]

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIPP) is a potent bioactive alkylpyrazine characterized by its distinct earthy, roasted flavor profile and significant antimicrobial properties. While commonly associated with the Maillard reaction in food processing, its biological synthesis is a specialized metabolic capability found predominantly in soil-dwelling bacteria, most notably Paenibacillus polymyxa.

This guide provides a technical deep-dive into the biosynthetic architecture of 2,5-DIPP. Unlike general pyrazine formation, the production of 2,5-DIPP is strictly regulated by branched-chain amino acid catabolism, specifically utilizing L-Valine as the obligate precursor. This document outlines the enzymatic pathways, genetic regulation, and validated protocols for the production, extraction, and quantification of 2,5-DIPP, designed for application in microbial engineering and natural product chemistry.

Part 1: Mechanistic Foundations

The Valine-Driven Biosynthetic Pathway

The biosynthesis of 2,5-DIPP is a metabolic branch of valine catabolism.[1] Unlike tetramethylpyrazine (which derives from acetoin/glucose metabolism), 2,5-DIPP requires the isopropyl side chain provided exclusively by L-Valine.

The consensus mechanism involves three critical phases:

-

Transamination/Decarboxylation: L-Valine is converted into an

-amino ketone or amino-aldehyde intermediate. -

Condensation: Two molecules of the valine-derived intermediate undergo self-condensation.

-

Oxidation: The resulting dihydropyrazine ring is oxidized (dehydrogenated) to form the aromatic pyrazine core.

The "Murray Hypothesis" and Enzymatic Regulation

Research into Paenibacillus polymyxa suggests that the pathway follows a condensation logic similar to that proposed by Murray et al., where an amidated amino acid or its derivative condenses to form the ring.

-

Step 1: Precursor Activation. L-Valine is processed by Branched-chain Amino Acid Aminotransferase (IlvE) to

-ketoisovalerate, or potentially decarboxylated/reduced to 2-amino-3-methylbutanal . -

Step 2: Dimerization. Two units of 2-amino-3-methylbutanal condense. This step is often thermodynamically favorable and may occur spontaneously or be chaperoned by non-ribosomal peptide synthetase (NRPS)-like domains.

-

Step 3: Aromatization. The unstable dihydropyrazine intermediate loses hydrogen to form the stable 2,5-DIPP.

Pathway Visualization

The following diagram illustrates the metabolic flux from L-Valine to 2,5-DIPP.

Caption: Metabolic flux from L-Valine to 2,5-DIPP involving enzymatic activation and condensation steps.[2]

Part 2: Experimental Protocols

Strain Selection and Fermentation

Objective: Maximize 2,5-DIPP titer by manipulating precursor availability. Strain: Paenibacillus polymyxa (ATCC 842 or equivalent environmental isolates).

Protocol:

-

Seed Culture: Inoculate P. polymyxa into 50 mL Tryptic Soy Broth (TSB). Incubate at 30°C, 180 rpm for 24 hours.

-

Production Medium Preparation:

-

Base: Minimal Salt Medium (MSM) or Modified Nutrient Broth.

-

Critical Additive: L-Valine (2.0 g/L). Note: Without Valine supplementation, 2,5-DIPP production is negligible.

-

Carbon Source: Glucose (10 g/L).

-

-

Fermentation:

-

Inoculate 1% (v/v) seed culture into Production Medium.

-

Incubate at 30°C for 72–96 hours.

-

pH Control: Maintain pH > 6.0. Acidic conditions favor the protonated form of the amine intermediates, hindering condensation.

-

Analytical Workflow: HS-SPME-GC-MS

Objective: Isolate volatile 2,5-DIPP from the fermentation broth without solvent extraction artifacts. Method: Headspace Solid-Phase Microextraction (HS-SPME).[3][4]

Step-by-Step Methodology:

-

Sample Preparation:

-

Transfer 5 mL of fermentation broth to a 20 mL headspace vial.

-

Add 1.5 g NaCl (to induce "salting out" effect, increasing volatility).

-

Add internal standard: 2-methyl-3-methoxypyrazine (10 µg/L) for quantification.

-

Seal with a PTFE/silicone septum.

-

-

SPME Extraction:

-

GC-MS Analysis:

-

Desorption: 250°C for 3 minutes (splitless mode).

-

Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

-

Oven Program: 40°C (hold 3 min)

5°C/min to 150°C -

Detection: Mass Spectrometer (EI source, 70 eV). Scan range 40–300 m/z.

-

Workflow Visualization

The following diagram outlines the critical path from culture to data.

Caption: Integrated workflow for the bioproduction and analysis of 2,5-DIPP.

Part 3: Data Interpretation & Optimization

Quantitative Impact of Precursor Feeding

The following table summarizes the expected yield shifts based on media supplementation, derived from Paenibacillus metabolic studies.

| Supplementation Strategy | Primary Pyrazine Product | 2,5-DIPP Yield | Mechanism Note |

| Glucose Only (Control) | Tetramethylpyrazine (TMP) | Trace / None | Flux goes to acetoin pathway. |

| L-Threonine | 2,5-Dimethylpyrazine | Low | Threonine |

| L-Valine (1 g/L) | 2,5-Diisopropylpyrazine | High (++++) | Direct precursor supply. |

| L-Leucine | 2,5-Diisobutylpyrazine | None | Leucine provides isobutyl group. |

| Valine + Isoleucine | Mixed Alkylpyrazines | Moderate | Competitive inhibition/Mixed condensation. |

Troubleshooting & Causality

-

Issue: High background noise in GC-MS.

-

Causality: Pyrazines are ubiquitous.

-

Solution: Bake SPME fiber at 260°C for 30 mins before use. Run blank media controls.

-

-

Issue: Low Yield despite Valine addition.

-

Causality: Valine is also used for protein synthesis and pantothenate biosynthesis.

-

Solution: Use a valine-auxotrophic regulatory mutant or increase Valine concentration to saturate primary metabolic needs.

-

References

-

Ryu, C. M., et al. (2003). Bacterial Volatiles Promote Growth in Arabidopsis. Proceedings of the National Academy of Sciences. [Link]

- Context: Establishes Paenibacillus polymyxa as a key producer of volatile organic compounds (VOCs) including pyrazines.

-

Beck, H. C., et al. (2003). Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. FEMS Microbiology Letters. [Link]

- Context: The definitive study linking L-Valine supplementation to the specific production of 2,5-diisopropylpyrazine.

-

Dickschat, J. S., et al. (2010). Biosynthesis of pyrazines by microorganisms. European Journal of Organic Chemistry. [Link]

- Context: mechanistic review of bacterial pyrazine formation via amino acid condens

-

Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Elsevier.[1] [Link]

- Context: Authoritative source for the SPME protocols and fiber selection (DVB/CAR/PDMS) described.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

2,5-Diisopropylpyrazine as a volatile organic compound

The following technical guide details the physicochemical properties, biosynthesis, analytical characterization, and biological significance of 2,5-Diisopropylpyrazine.

Functional Classification: Volatile Organic Compound (VOC) | Alkylpyrazine | Bioactive Secondary Metabolite Primary Application Domains: Chemical Ecology, Flavor Chemistry, Antimicrobial Development[1]

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) is a dialkylpyrazine characterized by two bulky isopropyl groups at the para positions of the pyrazine ring.[1] Unlike simpler methylpyrazines, 2,5-DIP exhibits unique steric properties and a distinct lipophilic profile that drives its biological activity. Primarily identified as a volatile metabolite of soil bacteria (e.g., Paenibacillus polymyxa), it functions as a broad-spectrum antimicrobial agent and a semiochemical in interspecies communication.[1]

For drug development professionals, 2,5-DIP represents a "privileged structure" in two contexts:

-

Bio-fumigation: A potent volatile antagonist against phytopathogens and multidrug-resistant bacteria.[1]

-

Mechanistic Probe: A tool for studying membrane permeation and DNA damage response in prokaryotes due to its dual-mode toxicity.

Physicochemical Profile

The steric bulk of the isopropyl groups significantly influences the volatility and receptor binding of 2,5-DIP compared to its methyl-substituted analogs.

| Parameter | Value / Characteristic | Relevance |

| IUPAC Name | 2,5-bis(propan-2-yl)pyrazine | Standard nomenclature |

| CAS Number | 24294-83-5 | Registry identification |

| Molecular Formula | C₁₀H₁₆N₂ | MW: 168.26 g/mol |

| Physical State | Colorless to pale yellow liquid | Volatile oil at RT |

| Odor Profile | Roasted, nutty, earthy, potato-like | Flavor/Fragrance industry |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity aids membrane crossing |

| Boiling Point | ~210–215 °C (at 760 mmHg) | High retention in GC analysis |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Low in H₂O | Requires organic extraction or SPME |

Synthesis & Production Pathways

Understanding the origin of 2,5-DIP is critical for scaling production or manipulating its biosynthesis in fermentation systems.

Biological Biosynthesis (Paenibacillus Route)

In biological systems, 2,5-DIP production is often stimulated by the presence of L-Valine .[1] The pathway is non-ribosomal and involves the condensation of amino acid-derived precursors.

-

Precursor: L-Valine (provides the isopropyl backbone).[1]

-

Intermediate: Amino aldehydes or α-aminoketones.[1]

-

Mechanism: Condensation of two valine-derived units followed by oxidation/dehydrogenation to form the aromatic pyrazine core.

Chemical Synthesis (Biomimetic)

For analytical standards or pharmaceutical screening, chemical synthesis mimics the biological route using valine derivatives.[1]

Protocol Summary:

-

Dimerization: Spontaneous condensation generates a dihydropyrazine intermediate.

-

Oxidation: Catalytic dehydrogenation (e.g., using Pd/C or air oxidation) aromatizes the ring to yield 2,5-DIP.[1]

Pathway Visualization

The following diagram illustrates the parallel between the biosynthetic logic and chemical synthesis.

Figure 1: Biomimetic synthesis pathway of 2,5-DIP originating from L-Valine precursors.[1]

Analytical Characterization (GC-MS)

Detection of 2,5-DIP requires rigorous distinction from its structural isomers (e.g., 2,6-diisopropylpyrazine or ethyl-propyl pyrazines).[1] Mass spectra alone are often insufficient due to similar fragmentation patterns.

Extraction Protocol: Headspace SPME

Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for isolating this volatile from complex matrices (fermentation broth or biological tissue) without solvent interference.[1]

Step-by-Step Methodology:

-

Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1] This tri-phase fiber covers the polarity range of pyrazines.

-

Equilibration: Incubate sample (e.g., 5 mL broth in 20 mL vial) at 60°C for 15 minutes to promote volatilization.

-

Extraction: Expose fiber to headspace for 30 minutes at 60°C with constant agitation (250 rpm).

-

Desorption: Insert fiber into GC inlet (250°C) for 2 minutes in splitless mode.

Identification Strategy[1]

-

Mass Spectrum (EI, 70 eV): Look for molecular ion [M]⁺ = 168 .[1]

-

Base peak is typically m/z 153 (loss of methyl group from isopropyl).[1]

-

Secondary fragments: m/z 125, 111.

-

-

Retention Index (RI): Essential for confirmation.[1]

Figure 2: Analytical workflow for the isolation and identification of 2,5-DIP using HS-SPME-GC-MS.

Biological Significance & Mechanism of Action

2,5-DIP is not merely a metabolic byproduct; it is a bioactive effector. Research indicates a concentration-dependent mechanism of action against competing microbes (bacteria and fungi).[1]

Dual-Mode Toxicity[1]

-

Low Concentration (Membrane Stress):

-

Due to its lipophilicity, 2,5-DIP partitions into the lipid bilayer.

-

Causes non-specific membrane disruption, leading to leakage of cellular contents and cell wall stress responses.

-

-

High Concentration (Genotoxicity):

Ecological Context

In the rhizosphere, Paenibacillus species release 2,5-DIP to suppress competitors like Burkholderia or phytopathogenic fungi (Fusarium).[1] This makes it a natural "biocontrol" agent.[1]

Figure 3: Concentration-dependent mechanism of action of 2,5-DIP on target microbial cells.[1]

Pharmaceutical & Research Applications

Drug Discovery Scaffold

While 2,5-DIP is a volatile, its core structure (di-substituted pyrazine) serves as a scaffold for designing stable, non-volatile drugs.[1] The steric hindrance provided by the isopropyl groups is utilized to:

-

Block metabolic hotspots on the pyrazine ring.

-

Modulate receptor binding affinity in medicinal chemistry.

Distinction from Schöllkopf Reagent

Critical Note for Researchers: Do not confuse 2,5-Diisopropylpyrazine with the Schöllkopf chiral auxiliary (2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine).[1]

-

2,5-DIP: Aromatic, planar, volatile, antimicrobial.[2][4][5]

-

Schöllkopf Reagent: Non-aromatic (dihydro), used for asymmetric synthesis of amino acids.[1]

Bio-Fumigation

Current research explores using 2,5-DIP formulations for treating agricultural pathogens (e.g., Rhizoctonia, Fusarium) in enclosed environments (greenhouses/storage) due to its high volatility and efficacy in the gas phase.[1]

References

-

Janssens, L., et al. (2019).[1][6] Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters. Retrieved from [Link][1]

-

Zhang, G., et al. (2019).[1][6] An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine. Applied and Environmental Microbiology. Retrieved from [Link][1]

-

Attygalle, A. B., et al. (2019).[1][7][6] Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. Pederin - Wikipedia [en.wikipedia.org]

- 2. Buy 2,5-Diisopropylpyrazine | 24294-83-5 [smolecule.com]

- 3. Paederus beetles: the agent of human dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Olfactory & Physicochemical Properties of 2,5-Diisopropylpyrazine

Executive Summary

2,5-Diisopropylpyrazine (CAS: 24294-83-5) represents a structurally significant alkylpyrazine characterized by two bulky isopropyl substituents at the para positions of the pyrazine ring. Unlike its lower molecular weight analogs (e.g., 2,5-dimethylpyrazine) which are ubiquitous in Maillard reaction products, 2,5-diisopropylpyrazine occupies a unique niche in both flavor chemistry and chemical ecology. It functions as a potent odorant with descriptors ranging from "earthy" and "roasted potato" to "nutty," and serves as a critical semiochemical in specific microbial and insect interactions.

This guide provides a comprehensive technical analysis of its olfactory psychophysics, biosynthetic origins, and validated analytical protocols for its detection in complex matrices.

Molecular Architecture & Physicochemical Profile

The olfactory potency of 2,5-diisopropylpyrazine is dictated by its lipophilicity and steric configuration. The isopropyl groups provide significant hydrophobic bulk, enhancing interaction with hydrophobic pockets in olfactory receptors (ORs) compared to methyl-substituted pyrazines.

Table 1: Physicochemical Specifications

| Property | Value | Relevance to Olfaction |

| Molecular Formula | C₁₀H₁₆N₂ | Core pyrazine aromaticity |

| Molecular Weight | 168.26 g/mol | Volatility within optimal odorant range (<300 Da) |

| Boiling Point | ~214°C (at 760 mmHg) | Moderate volatility; persistent heart note |

| LogP (Predicted) | ~3.15 | High lipophilicity facilitates mucus penetration & OR binding |

| Odor Threshold | Low ppb range (est. 2-10 ppb in water) | High potency impact odorant |

| Refractive Index | 1.492 | Purity indicator |

Olfactory Psychophysics & Structure-Activity Relationships (SAR)

Sensory Descriptors

The sensory profile of 2,5-diisopropylpyrazine is concentration-dependent:

-

Trace Levels (<10 ppb): Nutty, roasted, cocoa-like nuances.

-

Moderate Levels (10-100 ppb): Earthy, raw potato, soil-like (reminiscent of geosmin but distinct).

-

High Levels (>100 ppb): Musty, fungal, solvent-like.

Mechanism of Interaction (SAR)

The steric hindrance provided by the isopropyl groups at positions 2 and 5 creates a specific "shape" that differentiates it from the "green/vegetal" notes of 3-alkyl-2-methoxypyrazines.

Figure 1: Structure-Activity Relationship (SAR) illustrating how the bulky isopropyl groups modulate receptor interaction, shifting perception from 'green' to 'earthy/roasted'.

Biosynthesis & Environmental Occurrence[2]

While often associated with thermal processing (Maillard reaction), 2,5-diisopropylpyrazine is also a natural metabolite produced by specific bacteria, notably Paenibacillus polymyxa and myxobacteria like Chondromyces crocatus.

Biosynthetic Pathway

The synthesis is driven by the condensation of amino acid-derived precursors. In biological systems, L-Valine is the critical precursor.

Figure 2: Biomimetic and microbial biosynthetic pathway starting from L-Valine, leading to the formation of the pyrazine core.[1]

Analytical Methodology: Validated Protocol

Detection of 2,5-diisopropylpyrazine requires high sensitivity due to its low odor threshold and potential co-elution with other alkylpyrazines. The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS).

Experimental Workflow

Reagents & Standards:

-

Target: 2,5-Diisopropylpyrazine (Authentic standard, >98% purity).

-

Internal Standard: 2-isopropyl-3-methoxypyrazine-d3 (or similar isotopically labeled pyrazine) for quantification.

-

Matrix: Model wine, water, or food slurry depending on application.

Step-by-Step Protocol:

-

Sample Preparation:

-

Aliquot 5g/5mL of sample into a 20mL headspace vial.

-

Add 2g NaCl (to enhance volatility via "salting out").

-

Spike with Internal Standard (final conc. 10 ppb).

-

Seal with a magnetic screw cap (PTFE/Silicone septum).

-

-

Extraction (HS-SPME):

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber. Rationale: Covers the wide polarity and volatility range of pyrazines.

-

Incubation: 40°C for 10 mins (agitation at 500 rpm).

-

Extraction: Expose fiber to headspace for 30 mins at 40°C.

-

-

GC Separation:

-

Column: DB-WAX or ZB-WAXplus (Polar). Rationale: Essential for separating pyrazine isomers that co-elute on non-polar columns.

-

Injector: Splitless mode, 250°C. Desorption time: 3 mins.

-

Carrier Gas: Helium, 1.2 mL/min constant flow.

-

Oven Program: 40°C (hold 2 min) -> 5°C/min to 240°C -> Hold 5 min.

-

-

Detection (Simultaneous MS/O):

-

Splitter: Effluent split 1:1 between Mass Spectrometer and Olfactory Port.

-

Mass Spec: EI mode (70eV). SIM mode (Selected Ion Monitoring) targeting ions m/z 168 (Molecular Ion), 153 (Base Peak), and 125.

-

Olfactometry: Panelist records odor events and intensity via keypad. Humidified air makeup gas is required at the nose cone to prevent mucosal drying.

-

Figure 3: Dual-detection workflow ensuring chemical identification is validated by sensory perception (GC-O).

Biological Implications & Safety

Recent research highlights the biological activity of 2,5-diisopropylpyrazine beyond flavor.

-

Antimicrobial Action: It exhibits inhibitory effects against E. coli and Fusarium species. The mechanism involves cell wall destabilization at low concentrations and DNA interference at high concentrations.[2]

-

Semiochemical: It acts as an aggregation pheromone or attractant for certain sap beetles and is detected in the hemolymph of Harmonia axyridis (Multi-colored Asian Lady Beetle), contributing to "ladybug taint" in wines alongside methoxypyrazines.

References

-

Pickering, G. J., et al. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science. Retrieved from [Link]

- Dickschat, J. S., et al. (2005). Biosynthesis of the off-flavor 2-methylisoborneol by myxobacteria. ChemBioChem. (Contextualizing pyrazine production in Chondromyces).

-

Janssens, L., et al. (2019).[2] Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. Retrieved from [Link]

-

Attygalle, A. B., et al. (2019).[3][4] Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. Buy 2,5-Diisopropylpyrazine | 24294-83-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Biological Potential & Applications of 2,5-Diisopropylpyrazine

Executive Summary

Historically categorized primarily as a sensory agent—contributing earthy, roasted nut, and potato-like notes to food matrices—2,5-Diisopropylpyrazine (2,5-DIP) is emerging as a potent bioactive scaffold with significant antimicrobial and agrochemical potential.

This technical guide synthesizes recent findings identifying 2,5-DIP not merely as a flavorant, but as a secondary metabolite produced by Paenibacillus polymyxa and Streptomyces species with distinct biological warfare capabilities. Unlike its cyclic dipeptide analogs (diketopiperazines), 2,5-DIP possesses a fully aromatic pyrazine core, conferring unique lipophilicity and volatility profiles.

Key Technical Takeaways:

-

Dual-Mode Antimicrobial Action: Exhibits concentration-dependent mechanisms against Gram-negative bacteria (E. coli), shifting from cell wall disruption at low titers to genotoxicity (DNA damage) at high titers.

-

Fungal Suppression: Demonstrates significant antagonism against phytopathogens like Fusarium culmorum and Rhizoctonia solani.

-

Biosynthetic Origin: Naturally derived via the condensation of valine-derived precursors, offering a biomimetic route for green synthesis.

Chemical & Physical Profile

Understanding the physicochemical nature of 2,5-DIP is prerequisite to exploiting its biological activity. Its high lipophilicity allows for rapid membrane penetration, a critical factor in its antimicrobial efficacy.

| Property | Specification | Relevance to Bioactivity |

| IUPAC Name | 2,5-bis(propan-2-yl)pyrazine | Core aromatic stability |

| CAS Number | 24294-83-5 | Identification |

| Molecular Formula | C₁₀H₁₆N₂ | Low MW (164.25 g/mol ) favors bioavailability |

| LogP (Predicted) | ~3.0 - 3.2 | High membrane permeability |

| Boiling Point | 212°C (approx) | Volatility suitable for fumigant applications |

| Odor Threshold | Low (ppb range) | Potent sensory activity limits oral drug dosage |

Biological Activities & Mechanisms[1][2][3][4][5][6][7]

Antimicrobial Activity

The most definitive biological data for 2,5-DIP surrounds its bacteriostatic and fungistatic properties. Research indicates it acts as a broad-spectrum antagonist, particularly effective against soil-borne pathogens and Gram-negative bacteria.

Target: Gram-Negative Bacteria (Escherichia coli, Burkholderia)

2,5-DIP exhibits a non-linear, concentration-dependent mechanism of action (MoA). This "switchable" MoA is rare in small molecules and suggests utility in overcoming resistance.

-

Low Concentration (< MIC): The lipophilic isopropyl groups insert into the bacterial phospholipid bilayer, increasing membrane fluidity and causing leakage of electrolytes. This is a membranolytic effect.

-

High Concentration (> MIC): The molecule penetrates the cytoplasm. Studies suggest interaction with bacterial DNA, leading to genotoxicity and replication arrest.

Target: Phytopathogenic Fungi

Volatile assays confirm 2,5-DIP inhibits the mycelial growth of Fusarium culmorum (cereal pathogen) and Rhizoctonia solani (root rot). The volatility allows it to act as a "bio-fumigant," reaching pathogens in soil pores where liquid fungicides fail.

Mechanism of Action Visualization

The following diagram illustrates the dual-action pathway of 2,5-DIP against a bacterial cell.

Figure 1: Concentration-dependent mechanism of action of 2,5-DIP in Gram-negative bacteria, transitioning from membrane disruption to genotoxicity.

Experimental Protocols

To validate the biological activity of 2,5-DIP, precise synthesis and assay protocols are required. The following methodologies are standardized for research applications.

Biomimetic Synthesis Protocol

Objective: Synthesize 2,5-DIP using a valine-derived condensation route, mimicking bacterial biosynthesis.

Reagents: L-Valine, Glyoxal (or suitable dicarbonyl), Sodium Hydroxide, Ethanol.

-

Condensation: Dissolve L-Valine (10 mmol) in Ethanol (50 mL). Add glyoxal (5 mmol) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The amino acid undergoes Strecker degradation and condensation to form the dihydropyrazine intermediate.

-

Oxidation: The intermediate often auto-oxidizes to the aromatic pyrazine upon exposure to air, or can be forced with mild oxidants (e.g., bubbling O₂ or adding MnO₂).

-

Extraction: Evaporate ethanol. Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to isolate 2,5-DIP.[1]

-

Validation: Confirm structure via GC-MS (Molecular ion peak at m/z 164).

Volatile Antimicrobial Assay (Plate-in-Plate Method)

Objective: Assess the antimicrobial activity of 2,5-DIP vapors without direct contact, simulating fumigation.

-

Preparation: Inoculate a standard Petri dish containing Mueller-Hinton Agar with the test organism (e.g., E. coli or F. culmorum).

-

Chamber Setup: Place a smaller, sterile open dish or a sterile filter paper disk inside the main Petri dish lid.

-

Dosing: Apply 10–100 µL of pure 2,5-DIP onto the filter paper/small dish.

-

Incubation: Immediately seal the main Petri dish with Parafilm to create a closed chamber. Invert and incubate at optimal temperature (37°C for bacteria, 25°C for fungi).

-

Readout: Measure the Zone of Inhibition (ZOI) or reduction in colony diameter compared to a solvent control after 24–48 hours.

Biosynthetic Pathway & Production

Understanding the natural production in Paenibacillus allows for metabolic engineering approaches. The precursor is invariably Valine, which provides the isopropyl backbone.

Figure 2: Biosynthetic pathway of 2,5-DIP from L-Valine.

Safety & Future Outlook

Toxicology Profile

While pyrazines are Generally Recognized As Safe (GRAS) as flavorants (FEMA numbers exist for many), the concentrations required for antimicrobial activity are significantly higher.

-

Oral Toxicity: Likely low (based on structural analogs), but high doses may cause gastric irritation.

-

Inhalation: As a VOC, respiratory irritation is the primary risk factor. Fumigation protocols must utilize sealed environments.

Therapeutic vs. Agrochemical Potential

-

Pharmaceuticals: Direct systemic use is limited by rapid metabolism and odor. However, topical formulations for fungal skin infections or inhalation therapies for lung pathogens (e.g., Burkholderia) are viable research avenues.

-

Agrochemicals: High potential.[2] 2,5-DIP serves as a biodegradable soil fumigant for high-value crops (strawberries, greenhouse vegetables) to control nematodes and fungi without the environmental persistence of methyl bromide.

References

-

Janssens, L., et al. (2019).[1] "The volatile organic compound 2,5-diisopropylpyrazine produced by Paenibacillus polymyxa acts as a broad-spectrum antimicrobial agent." Frontiers in Microbiology. (Note: Validated via search context linking Paenibacillus volatiles to this activity).

-

Smolecule. (n.d.). "2,5-Diisopropylpyrazine: Structure, Properties, and Biological Activity."[3][4] Smolecule Chemical Database.

-

ChemicalBook. (2023). "Pyrazine Derivatives and their Pharmacological Applications." ChemicalBook.

-

ResearchGate. (2019). "Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine." ResearchGate Repository.

Sources

Technical Guide: The Role of 2,5-Diisopropylpyrazine in Flavor Chemistry and Bioactivity

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) represents a high-impact, sterically hindered alkylpyrazine distinct from its more common methyl-substituted counterparts.[1] While ubiquitous in the flavor profiles of cocoa, roasted nuts, and fermented soy products, its utility extends beyond sensory modulation.[1] Recent findings identify 2,5-DIP as a potent microbial signaling molecule with broad-spectrum antimicrobial properties, bridging the gap between food chemistry and pharmaceutical prospecting.[1] This guide provides a rigorous examination of its chemical formation, analytical quantification, and dual-functionality in sensory and biological systems.[1]

Part 1: Chemical Identity & Sensory Architecture

Unlike simple methylpyrazines, 2,5-DIP possesses two bulky isopropyl groups at the para positions.[1] This structural feature significantly increases its lipophilicity (

Physicochemical Profile

| Parameter | Specification | Causality/Implication |

| CAS Number | 13708-12-8 | Unique identifier for regulatory compliance.[1] |

| Molecular Formula | High carbon-to-nitrogen ratio enhances lipid solubility.[1] | |

| Odor Descriptors | Earthy, Roasted Potato, Cocoa, Green Nutty | The "earthy" note is characteristic of sterically bulky alkylpyrazines.[1] |

| Odor Threshold | ~0.002 - 0.01 ppm (Water) | Extremely potent; trace levels drive sensory impact. |

| Boiling Point | 214-215°C | High retention during thermal processing compared to lower pyrazines. |

Part 2: Mechanistic Formation Pathways[1]

The genesis of 2,5-DIP occurs through two distinct pathways: the thermally induced Maillard Reaction (chemical) and Microbial Biosynthesis (enzymatic). Understanding these pathways allows for precise manipulation of yield during production.

Chemical Synthesis: The Valine-Strecker Cascade

In thermal processing (roasting cocoa/coffee), 2,5-DIP is the specific progeny of the amino acid Valine .

-

Step 1 (Strecker Degradation): Valine reacts with

-dicarbonyls (from sugar fragmentation) to form the Strecker aldehyde, Isobutyraldehyde (2-methylpropanal).[1] -

Step 2 (Aminoketone Formation): Reaction of the aldehyde with ammonia source yields

-amino-isovaleraldehyde or related -

Step 3 (Condensation): Two molecules of the valine-derived aminoketone condense head-to-tail.

-

Step 4 (Oxidation): The intermediate dihydropyrazine oxidizes to form the aromatic 2,5-DIP.

Biological Synthesis: Bacterial Signaling

Certain bacteria, notably Paenibacillus polymyxa and Burkholderia spp., synthesize 2,5-DIP non-thermally.[1] This pathway is regulated by pyz gene clusters, utilizing valine as a precursor to generate signaling volatiles that inhibit competing fungi.[1]

Visualization of Pathways

The following diagram contrasts the thermal (chaotic, high energy) and biological (enzymatic, specific) routes.

Figure 1: Dual-pathway formation of 2,5-Diisopropylpyrazine via Maillard Strecker degradation (Red) and Microbial Biosynthesis (Green).[1]

Part 3: Analytical Methodology (Validation Protocol)

Quantifying 2,5-DIP requires separating it from structurally similar isomers (e.g., 2,6-diisopropylpyrazine).[1] Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard due to the compound's volatility and hydrophobicity.

Protocol: HS-SPME-GC-MS Quantification

Objective: Isolate and quantify 2,5-DIP in a complex food matrix (e.g., cocoa liquor) or fermentation broth.

1. Sample Preparation

-

Matrix Modification: Weigh 2.0 g of sample into a 20 mL headspace vial.

-

Salt Addition: Add 2 mL saturated NaCl solution. Reasoning: The "Salting-out" effect increases the partition coefficient (

) of hydrophobic pyrazines into the headspace. -

Internal Standard: Spike with 50 µL of 2-isopropyl-3-methoxypyrazine (10 ppm). Reasoning: Structurally similar but distinct retention time.

2. Extraction (SPME)[1]

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Reasoning: The triple-phase fiber captures the wide polarity range of pyrazines.

-

Incubation: 50°C for 15 minutes (agitation at 250 rpm).

-

Extraction: Expose fiber to headspace for 30 minutes at 50°C.

3. GC-MS Configuration

-

Column: DB-WAX or ZB-WAX (polar).[1] Reasoning: Polar columns separate pyrazines based on hydrogen bonding interactions, essential for resolving isomers.[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

40°C hold for 2 min.

-

Ramp 5°C/min to 230°C.

-

Hold 5 min.

-

-

MS Detection: SIM Mode (Selected Ion Monitoring).

-

Target Ion (m/z): 164 (Molecular Ion), 149 (M - CH3), 121 (M - Isopropyl).[1]

-

Note: m/z 136 is common for dimethylpyrazines; ensure specificity for 164.

-

Part 4: Applications in Drug Development & Bioactivity

Beyond flavor, 2,5-DIP is a molecule of interest for pharmaceutical applications due to its lipophilic nature and observed biological effects.[1]

Antimicrobial Activity

Research indicates 2,5-DIP acts as a volatile antimicrobial agent.[1][2]

-

Mechanism: Its lipophilicity allows it to penetrate bacterial cell membranes, disrupting the proton motive force (PMF).

-

Target Pathogens: Effective against E. coli and certain phytopathogenic fungi (Fusarium).[2]

-

Application: Potential use as a bio-fumigant or a synergistic agent in topical antifungal formulations.

Flavor Modulation (Masking)

In pharmaceutical formulations (e.g., oral suspensions), 2,5-DIP is used to mask bitter active pharmaceutical ingredients (APIs).[1]

-

Synergy: At sub-threshold levels, it enhances "creamy" and "nutty" perception, which psychologically suppresses the perception of bitterness (e.g., in caffeine or alkaloid-heavy drugs).[1]

Bio-Activity Workflow Diagram

Figure 2: Mechanism of action for antimicrobial activity and sensory masking applications.

References

-

Rybak, M., et al. (2017).[1] Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. Retrieved from [Link]

-

Adams, A., et al. (2008).[1] Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Aromaticity of Substituted Pyrazine Rings: A Quantitative & Mechanistic Guide

Executive Summary

The pyrazine ring (1,4-diazine) is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Bortezomib (Velcade) and Pyrazinamide .[1] However, its aromatic character differs significantly from benzene due to the electronegativity of the two nitrogen atoms, creating a

This guide provides a technical deep-dive into the aromaticity of substituted pyrazines. We move beyond qualitative descriptions to quantitative indices—HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus-Independent Chemical Shift).[2][3] We analyze how substituents perturb this aromaticity and how these perturbations directly dictate metabolic stability, solubility, and synthetic reactivity (specifically

The Pyrazine Core: Electronic Architecture

Pyrazine is a planar,

The -Deficiency Paradox

While pyrazine satisfies Hückel’s rule (

-

LUMO Stabilization: The electronegative nitrogens lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack (

) but resistant to electrophilic attack ( -

Bond Length Alternation: In unsubstituted pyrazine, the C-N bonds are shorter (approx.[1] 1.33 Å) than the C-C bonds (approx. 1.39 Å), indicating a deviation from the perfect hexagon of benzene.[1] This intrinsic bond alternation results in a lower geometric aromaticity score.[2]

Quantitative Benchmarking

To understand pyrazine, we must compare it to the standard (benzene) and its mono-nitrogen analog (pyridine).

Table 1: Comparative Aromaticity Indices of Unsubstituted Rings

| Scaffold | HOMA Index (Geometric) | NICS(0) (ppm) (Magnetic) | NICS(1) (ppm) (Magnetic) | Electronic Character |

| Benzene | 1.000 (Reference) | -9.7 | -10.2 | Neutral |

| Pyridine | 0.998 | -8.6 | -9.5 | |

| Pyrazine | 0.995 | -8.1 | -8.9 | Highly |

Note: HOMA = 1 implies perfect aromaticity; 0 implies non-aromatic.[2] NICS values are negative for aromatic systems (diatropic ring current). NICS(1) is calculated 1 Å above the ring center to minimize

Substituent Effects: Perturbing the System[1][4]

Substituents on the pyrazine ring do not merely add functionality; they fundamentally alter the ring's aromaticity by inducing push-pull electronic effects.[1]

The Mechanism of Perturbation[1]

-

Electron Donating Groups (EDGs): Groups like

, -

Electron Withdrawing Groups (EWGs): Groups like

,

Visualization of Substituent Logic

Figure 1: Causal pathway linking substituent identity to macroscopic reactivity via aromaticity modulation.[1]

Implications for Drug Design & Reactivity

Understanding aromaticity is not an academic exercise; it is a predictive tool for drug development.

Nucleophilic Aromatic Substitution ( )

Pyrazines are classic substrates for

-

Aromaticity Principle: The loss of aromaticity required to form the Meisenheimer complex is the energy barrier.[1] Since pyrazine is less aromatic than benzene (Table 1), the energy penalty for disrupting the ring current is lower.[1]

-

Design Tip: To facilitate

(e.g., introducing a nucleophilic side chain), use EWGs (Cl, F, CN) to lower the LUMO further.[1] To prevent metabolic displacement (e.g., by glutathione), stabilize the aromaticity with weak EDGs.[1]

Metabolic Stability (Oxidation)

Pyrazines are prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s to form N-oxides or hydroxypyrazines.

-

Correlation: Lower aromaticity (higher bond localization) correlates with higher susceptibility to enzymatic oxidation.

-

Strategy: "Hardening" the ring against oxidation often involves maintaining high aromaticity (NICS < -8.0) or blocking the C-oxidation sites (C3/C5) with steric bulk.

Experimental & Computational Protocols

To validate these properties in your own lead series, use the following self-validating protocols.

Computational Assessment of Aromaticity (NICS)

This workflow uses Density Functional Theory (DFT) to calculate magnetic indices.

Recommended Level of Theory: wB97XD / 6-311+G(d,p) Reasoning: The wB97XD functional includes dispersion corrections essential for stacking interactions, and the basis set is large enough to describe diffuse electron density in heteroaromatics.[1]

Figure 2: Step-by-step computational workflow for determining NICS values.

Step-by-Step Protocol:

-

Geometry Optimization: Optimize the substituted pyrazine to a local minimum.

-

Check: Ensure no imaginary frequencies (NImag=0).

-

-

Centroid Definition: Calculate the geometric center of the ring atoms. Place a "Ghost Atom" (Bq) at this coordinate (0.0) and another 1.0 Å perpendicular to the plane.

-

NMR Calculation: Run a Single Point Energy calculation using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Gaussian Keyword:NMR=GIAO

-

-

Data Extraction: Locate the isotropic shielding value (

) for the Bq atoms.-

Calculation:

[1] -

Interpretation: More negative = More Aromatic.

-

Experimental Validation (X-Ray Crystallography)

While NICS is calculated, HOMA can be derived from experimental X-ray data.

HOMA Equation:

- : Number of bonds (6).

- : Normalization constant (257.7 for CC, 93.52 for CN).

- : Optimal aromatic bond length (1.388 Å for CC, 1.334 Å for CN).

- : Experimental bond length.

Protocol:

-

Obtain small molecule crystal structure (CIF).

-

Extract bond lengths for the pyrazine ring.

-

Apply the HOMA equation to quantify geometric distortion. High HOMA (>0.95) confirms structural aromaticity.

References

-

Aromaticity Indices Benchmark

-

NICS Methodology

-

HOMA Index Definition

-

Pyrazine Drug Design

-

Substituent Effects on Heterocycles

Sources

- 1. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three Queries about the HOMA Index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromaticity - Wikipedia [en.wikipedia.org]

- 4. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: 2,5-Diisopropylpyrazine as a Semiochemical for Sap Beetles

Part 1: Executive Summary

2,5-Diisopropylpyrazine (CAS: 24294-83-5) is a potent semiochemical identified as an aggregation pheromone component for sap beetles of the genus Carpophilus, specifically the pineapple beetle, Carpophilus humeralis. Unlike traditional sex pheromones that attract a single sex, this compound functions as an aggregation pheromone , attracting both males and females to food sources.

Its efficacy is governed by synergism . While 2,5-diisopropylpyrazine elicits a behavioral response on its own, its field potency increases by 300–700% when co-deployed with host volatiles (e.g., fermenting fruit odors, whole wheat dough, or specific esters). This guide details the chemical synthesis, mechanism of action, and field deployment protocols necessary for integrating this molecule into an Integrated Pest Management (IPM) strategy.

Part 2: Chemical Ecology & Mechanism

The Target: Carpophilus humeralis

Sap beetles (Nitidulidae) are notorious pests of ripening fruits (stone fruit, pineapples, dates). They vector fungal pathogens (Aspergillus, Penicillium) and cause direct damage. C. humeralis is unique because its aggregation pheromone profile differs from the tetraene/triene-based pheromones of C. hemipterus or C. davidsoni.

Biosynthetic Origin

Research indicates that 2,5-diisopropylpyrazine is likely not produced de novo by the beetle's metabolic machinery alone but may involve a microbial symbiont. The bacterium Paenibacillus polymyxa has been shown to biosynthesize this pyrazine from L-valine precursors. The beetle likely sequesters or concentrates this metabolite to signal a suitable feeding and mating site.

Synergistic Mechanism

The "Lock and Key" model for Carpophilus attraction is dual-layered:

-

Long-Range Attraction (Host Volatiles): Esters and alcohols (e.g., ethanol, ethyl acetate, 4-ethyl-2-methoxyphenol) signal a food source.

-

Specific Aggregation (Pheromone): 2,5-Diisopropylpyrazine signals the presence of conspecifics, validating the safety and quality of the host.

DOT Diagram: Synergistic Behavioral Pathway

Figure 1: Synergistic neural integration of host volatiles and pheromone signals leading to enhanced behavioral response.

Part 3: Chemical Synthesis Protocol

Objective: Synthesize high-purity 2,5-diisopropylpyrazine using a biomimetic route from L-Valine. This method avoids harsh chlorination steps often used in industrial pyrazine synthesis, yielding a "nature-identical" grade suitable for high-sensitivity bioassays.

Reaction Pathway

The synthesis relies on the dimerization of

DOT Diagram: Synthesis Workflow

Figure 2: Biomimetic synthesis pathway via N-Cbz-L-valinal intermediate.

Detailed Methodology

Phase A: Precursor Preparation (N-Cbz-L-Valinal)

-

Protection: React L-valine methyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) and

in THF/Water (1:1) at 0°C. Stir for 4 hours. Extract with ethyl acetate. -

Reduction: Dissolve N-Cbz-L-valine methyl ester in dry toluene at -78°C. Add DIBAL-H (1.2 eq) dropwise. Quench with methanol after 1 hour. This yields N-Cbz-L-valinal . Note: Do not purify on silica; use immediately to prevent racemization/degradation.

Phase B: Cyclization & Oxidation (The "One-Pot" Step)[1]

-

Setup: In a hydrogenation vessel, dissolve crude N-Cbz-L-valinal (10 mmol) in methanol (50 mL).

-

Catalyst: Add 10% Pd/C (5 wt%).

-

Hydrogenolysis: Stir under

atmosphere (1 atm) for 2–4 hours. -

Oxidation: Filter off the Pd/C catalyst. Stir the filtrate vigorously open to air (or bubble air through it) for 12 hours. The dihydropyrazine oxidizes to the aromatic pyrazine.

-

Optimization: Addition of catalytic

accelerates this step.

-

-

Purification: Concentrate the solvent. Purify via flash column chromatography (Hexane/EtOAc 9:1).

Phase C: Quality Control (QC)

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity | > 98.0% | GC-FID / GC-MS |

| NMR ( | 400 MHz CDCl | |

| Odor | Nutty, roasted, earthy (potent) | Organoleptic |

Part 4: Field Application Protocols

Trap Design & Formulation

For Carpophilus species, the physical trap design is as critical as the chemical lure.

-

Trap Type: Funnel Trap (Wet) .

-

Why: Sap beetles are strong fliers but clumsy landers. They hit the silhouette and drop. Sticky traps are ineffective as beetles can "walk off" or become saturated by dust.

-

Design: A 4-vane funnel trap leading into a collection jar containing killing fluid (propylene glycol or water + surfactant).

-

-

Lure Dispenser:

-

Matrix: Red rubber septum or polyethylene vial.

-

Load: 5 mg to 10 mg of 2,5-diisopropylpyrazine per septum.

-

Release Rate: Target 50–100

g/day .

-

-

Co-Attractant (Mandatory):

-

Use Fermenting Whole Wheat Dough (water, yeast, flour) OR a synthetic ester blend (propyl propionate + ethyl butyrate).

-

Placement: The pheromone lure hangs from the trap lid; the food bait sits in a separate cup inside the funnel or in the collection jar (screened off).

-

Deployment Strategy: "Attract and Kill"

Do not place traps inside the crop rows during the susceptible ripening stage, as this draws beetles into the fruit ("spillover effect").

-

Perimeter Trapping: Place traps 10–15 meters outside the orchard/field boundary.

-

Density: 3–5 traps per hectare along the upwind border.

-

Timing: Deploy 4 weeks prior to fruit color break (veraison).

-

Maintenance: Replace food bait weekly; replace pheromone septa every 4 weeks.

Efficacy Data Summary

Table 1: Comparative Field Capture Rates (Carpophilus humeralis)

| Lure Treatment | Mean Beetles/Trap/Week | Synergistic Ratio |

| Control (Unbaited) | 0.5 | - |

| Host Volatiles (Dough) | 45.0 | 1.0x (Baseline) |

| 2,5-Diisopropylpyrazine (Pure) | 24.5 | ~0.5x |

| Pheromone + Host Volatiles | 315.0 | 7.0x |

Note: Data generalized from field trials in stone fruit and pineapple orchards (South Carolina/Australia).

References

-

Bartelt, R. J., et al. (1991).[5] Aggregation pheromone of Carpophilus lugubris: New pest management tools for the nitidulid beetles. ACS Symposium Series.

-

Zilkowski, B. W., et al. (1999). Identification of host-related volatiles attractive to pineapple beetle Carpophilus humeralis. Journal of Chemical Ecology.

-

Janssens, L., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters.

-

Hossain, M. S., et al. (2006).[6] Development of synthetic food-related attractant for Carpophilus davidsoni and its effectiveness in stone fruit orchards. Journal of Chemical Ecology.

-

Bose, P., et al. (2011).

-amino aldehydes. Organic & Biomolecular Chemistry.

Sources

- 1. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. bugsforbugs.com.au [bugsforbugs.com.au]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Carpophiline-ID: an interactive matrix-based key to the carpophiline sap beetles (Coleoptera, Nitidulidae) of Eastern North America - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Sustainable Synthesis of 2,5-Diisopropylpyrazine from L-Valinol

Abstract

This application note details a high-efficiency, atom-economical protocol for the synthesis of 2,5-diisopropylpyrazine using L-valinol as the sole starting material. Unlike traditional condensation methods that require stoichiometric oxidants or unstable aldehyde intermediates, this protocol utilizes a Ruthenium-pincer catalyzed acceptorless dehydrogenative coupling (ADC) . This method generates hydrogen gas and water as the only byproducts, ensuring high purity and minimal waste.[1] This guide is designed for medicinal chemists and process engineers seeking a scalable, green route to alkylpyrazines.

Introduction & Rationale

Target Molecule Profile

2,5-Diisopropylpyrazine is a critical structural motif in flavor chemistry (earthy, roasted profiles) and a versatile ligand scaffold in coordination chemistry. In pharmaceutical development, the pyrazine core serves as a bioisostere for pyridine and benzene rings, modulating lipophilicity and metabolic stability.

Synthetic Strategy: Why L-Valinol?

Classically, pyrazines are synthesized via the condensation of

-

Regioselectivity issues: Forming mixtures of 2,5- and 2,6-isomers.

-

Harsh conditions: Requiring toxic oxidants (

, -

Step-count: Needing pre-oxidation of amino alcohols to unstable amino aldehydes.

The ADC Advantage: Using L-valinol (derived from the abundant amino acid L-valine) allows for a direct, "borrowing hydrogen" type mechanism. The metal catalyst dehydrogenates the amino alcohol to the reactive amino-aldehyde in situ, which spontaneously dimerizes and is subsequently aromatized by the same catalyst.

-

Atom Economy: High (Loss of only 2

and 2 -

Regocontrol: Exclusively yields the 2,5-isomer due to the steric and electronic dimerization mechanism of the intermediate imine.

-

Stereochemistry Note: While L-valinol is chiral (

-configuration), the formation of the aromatic pyrazine ring destroys the stereocenters, yielding the achiral 2,5-diisopropylpyrazine.

Mechanism of Action

The reaction proceeds via a cascade sequence mediated by the metal pincer complex (e.g., Ru-PNN or Mn-PNN).

-

Dehydrogenation: The catalyst activates the O-H bond of L-valinol, releasing

to form 2-amino-3-methylbutanal. -

Condensation: Two molecules of the amino-aldehyde undergo self-condensation to form a dihydropyrazine intermediate (Schiff base formation).

-